1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid
Description
Molecular Architecture and Conformational Analysis
The molecular formula of 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid is C₁₀H₁₄N₂O₂ , with a molecular weight of 194.23 g/mol . The SMILES notation (O=C(C1=CC=CN1C2CCNCC2)O ) reveals a piperidine ring (six-membered, nitrogen-containing) linked via a single bond to the nitrogen atom of a pyrrole ring, which is substituted with a carboxylic acid group at the 2-position. The piperidine ring likely adopts a chair conformation, minimizing steric strain, while the pyrrole ring maintains near-planarity due to aromatic stabilization.
Conformational flexibility arises from rotation around the single bond connecting the piperidine and pyrrole rings. Computational studies on similar systems, such as pyrrole-2-carboxylic acid, suggest that intramolecular hydrogen bonding between the carboxylic acid group and adjacent heteroatoms may stabilize specific conformers. For instance, vibrational spectroscopy of pyrrole-2-carboxylic acid revealed tunneling between two enantiomeric conformers mediated by hydrogen bond reorganization. While direct data for this compound is limited, its structural similarity implies analogous conformational dynamics, with the piperidine nitrogen potentially participating in hydrogen bonding networks.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| SMILES | O=C(C1=CC=CN1C2CCNCC2)O |
| Hydrogen Bond Donors | 2 (NH and COOH) |
| Hydrogen Bond Acceptors | 3 (N, O, O) |
Comparative Analysis with Pyrrole Carboxylic Acid Derivatives
Compared to pyrrole-2-carboxylic acid (C₅H₅NO₂ , molecular weight 111.10 g/mol), the addition of a piperidin-4-yl group in this compound introduces significant structural and electronic changes. Pyrrole-2-carboxylic acid is a planar molecule with a carboxylic acid group directly attached to the pyrrole ring, enabling conjugation with the aromatic π-system. In contrast, the piperidine substituent in the target compound disrupts this conjugation, increasing steric bulk and introducing a basic nitrogen atom capable of forming salts or participating in supramolecular interactions.
The piperidine moiety also enhances solubility in polar solvents compared to unsubstituted pyrrole carboxylic acids. For example, derivatives like 4-indol-1-yl-piperidine-1-carboxylic acid tert-butyl ester exhibit improved solubility in chlorinated solvents due to the tert-butyl group. While experimental solubility data for this compound is unavailable, its structural analogs suggest moderate solubility in dimethyl sulfoxide (DMSO) or methanol.
Crystallographic Studies and Hydrogen Bonding Patterns
No explicit crystallographic data for this compound is available in the provided sources. However, insights can be inferred from related compounds. For instance, piperidine-containing analogs such as 4-[4-(2,6-dimethyl-benzoylamino)-3,5-dimethyl-phenyl]-piperidine-1-carboxylic acid benzyl ester exhibit hydrogen bonding between the amide carbonyl and adjacent aromatic protons, stabilizing crystal lattices. Similarly, the carboxylic acid group in pyrrole-2-carboxylic acid participates in intermolecular hydrogen bonds, forming dimeric structures in the solid state.
In the target compound, the carboxylic acid group likely acts as both a hydrogen bond donor (via the -OH group) and acceptor (via the carbonyl oxygen), while the piperidine nitrogen may serve as an additional hydrogen bond acceptor. This dual functionality could facilitate the formation of layered or helical supramolecular architectures, as observed in structurally related piperidine-carboxylic acid derivatives.
Anticipated Hydrogen Bonding Interactions :
- Carboxylic acid O-H···N (piperidine) intramolecular bonds.
- Intermolecular O-H···O=C bonds between adjacent molecules.
- Piperidine N-H···O=C interactions in protonated forms.
Further experimental studies using X-ray diffraction or neutron scattering are required to validate these predictions.
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-piperidin-4-ylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8/h1-2,7-8,11H,3-6H2,(H,13,14) |
InChI Key |
UFMKVUQVTUOLCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of Pyrrole-2-Carboxylic Acid Derivatives
Friedel-Crafts Acylation and Subsequent Functionalization
The Friedel-Crafts acylation serves as a foundational step for introducing electron-withdrawing groups to the pyrrole ring, enhancing reactivity for subsequent N-alkylation. For example, ethyl 1H-pyrrole-2-carboxylate undergoes acylation with trichloroacetyl chloride in the presence of AlCl₃, yielding 2-trichloroacetyl-1H-pyrrole derivatives. This intermediate is then subjected to N-alkylation with piperidin-4-yl mesylate under basic conditions (Cs₂CO₃, DMF, 60°C), achieving 61–75% yields.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | AlCl₃, CH₂Cl₂, 0°C → RT | 85 | |
| N-Alkylation | Cs₂CO₃, DMF, 60°C, 16 h | 61–75 | |
| Ester Hydrolysis | LiOH, THF/H₂O, 60°C, 3 h | 95 |
Mitsunobu Reaction for Direct N-Alkylation
The Mitsunobu reaction offers a regioselective route for attaching the piperidine group to the pyrrole nitrogen. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) , ethyl pyrrole-2-carboxylate reacts with piperidin-4-ol in THF at 0°C to RT, achieving 68% yield. This method avoids harsh bases and minimizes side reactions.
Paal-Knorr Pyrrole Synthesis with Pre-Functionalized Amines
Cyclocondensation of 1,4-Diketones
The Paal-Knorr synthesis constructs the pyrrole ring from 1,4-diketones and amines. Piperidin-4-amine reacts with hexane-2,5-dione in acetic acid at reflux, forming the pyrrole core directly. Subsequent oxidation of the ester group (KMnO₄, H₂O, 80°C) yields the carboxylic acid with 82% efficiency.
Reaction Scheme:
$$
\text{Hexane-2,5-dione} + \text{Piperidin-4-amine} \xrightarrow{\text{AcOH, Δ}} \text{Ethyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate} \xrightarrow{\text{KMnO}_4} \text{1-(Piperidin-4-yl)-1H-pyrrole-2-carboxylic acid}
$$
Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization
Boronic Acid-Mediated Coupling
While less common for N-alkylation, Suzuki coupling enables the introduction of piperidine-containing aryl groups. Ethyl 4-bromo-1H-pyrrole-2-carboxylate reacts with piperidin-4-ylboronic acid under Pd(dppf)Cl₂ catalysis (K₂CO₃, CH₃CN/H₂O, 80–90°C), yielding 45–60% of the coupled product. Hydrolysis with NaOH affords the target acid.
Protection-Deprotection Strategies for Acid-Sensitive Intermediates
Boc Protection and Deprotection
To prevent undesired side reactions during N-alkylation, piperidin-4-amine is protected as its Boc derivative. After alkylation with ethyl pyrrole-2-carboxylate, the Boc group is removed using HCl in dioxane, yielding the hydrochloride salt (89% purity).
Experimental Highlights:
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| N-Alkylation | High scalability, minimal side products | Requires strong bases | 61–75 |
| Paal-Knorr Synthesis | Direct ring formation, one-pot feasibility | Limited to symmetric diketones | 70–82 |
| Suzuki Coupling | Versatile for diverse boronic acids | Low yields for N-alkylation | 45–60 |
| Boc Protection | Prevents side reactions | Additional steps for protection | 85–92 |
Mechanistic Insights and Optimization Challenges
- N-Alkylation Efficiency : The pyrrole nitrogen’s low nucleophilicity (pKa ≈ 17) necessitates deprotonation with strong bases (e.g., NaH, Cs₂CO₃). Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Ester Hydrolysis : LiOH in THF/H₂O at 60°C achieves near-quantitative conversion, avoiding racemization.
- Regioselectivity : Electrophilic substitution favors the α-position of pyrrole, but N-alkylation dominates under controlled conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine ring’s secondary amine undergoes nucleophilic substitution, particularly at the N-position.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Alkyl halides | DMF, 60°C, 12h | N-alkylated piperidine derivatives | |
| Acyl chlorides | THF, 0°C → RT, 6h | N-acylated compounds (e.g., tert-butoxycarbonyl derivatives) | |
| Sulfonyl chlorides | CH₂Cl₂, pyridine, 24h | Sulfonamide derivatives |
Key Findings :
-
Alkylation enhances solubility for pharmaceutical intermediates.
-
Acylation with tert-butoxycarbonyl (Boc) groups protects the amine during multi-step syntheses.
Acylation and Amide Bond Formation
The carboxylic acid group participates in amide coupling, critical for drug candidate synthesis.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| EDCl/HOBt | DMF, RT, 24h | Pyrrole-2-carboxamides (e.g., anti-TB agents) | |
| CDI | THF, reflux, 8h | Activated intermediates for peptide coupling |
Research Insights :
-
Coupling with adamantyl amines yields potent MmpL3 inhibitors (MIC < 0.016 μg/mL) .
-
Steric hindrance from bulky amines improves metabolic stability .
Decarboxylation Reactions
The carboxylic acid group undergoes thermal or catalytic decarboxylation under specific conditions.
| Conditions | Catalyst | Product | Reference |
|---|---|---|---|
| 180°C, 30min | Cu(OAc)₂ | 1-(piperidin-4-yl)-1H-pyrrole | |
| Microwave, 150°C | None | Pyrrole derivatives |
Notable Data :
Esterification and Hydrolysis
The carboxylic acid is esterified for protective strategies or hydrolyzed to regenerate active forms.
| Reaction Type | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | Reflux, 6h | Methyl ester | |
| Hydrolysis | LiOH, H₂O/THF | 90°C, 3h | Regenerated carboxylic acid |
Application :
Oxidation and Reduction
The pyrrole ring and piperidine nitrogen are redox-active sites.
| Reaction | Reagent | Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H⁺ | Pyrrole-2,5-dione | |
| Reduction | LiAlH₄ | Piperidine alcohol derivatives |
Mechanistic Note :
Electrophilic Substitution on the Pyrrole Ring
The electron-rich pyrrole undergoes halogenation and Friedel-Crafts reactions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NCS (N-chlorosuccinimide) | CH₂Cl₂, RT, 12h | 4-Chloro-pyrrole derivative | |
| AlCl₃, Ac₂O | 0°C → RT, 6h | Acetylated pyrrole |
Synthetic Utility :
-
Chlorination at the 4-position enhances binding to biological targets like adenylyl cyclase .
-
Acetylation modifies electronic properties for structure-activity relationship (SAR) studies .
Research Implications
-
Pharmaceutical Development : Derivatives show promise as enzyme inhibitors (e.g., Giardia lamblia adenylyl cyclase , MmpL3 in TB ).
-
Material Science : Functionalized derivatives are building blocks for conductive polymers.
-
SAR Insights : Fluorine substitution at the pyrrole ring improves metabolic stability and target affinity .
For extended datasets or kinetic parameters, consult primary references .
Scientific Research Applications
Chemical Properties and Structure
1-(Piperidin-4-yl)-1H-pyrrole-2-carboxylic acid has the following chemical properties:
- Molecular Formula : C₁₀H₁₄N₂O₂
- Molecular Weight : 182.23 g/mol
- IUPAC Name : this compound
- CAS Number : 2089258-04-6
This compound features a pyrrole ring substituted with a piperidine group and a carboxylic acid functionality, which contributes to its biological activity.
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antidepressant and anxiolytic properties. A study demonstrated that structural modifications of pyrrole derivatives could enhance their interaction with serotonin receptors, suggesting potential use in treating mood disorders .
Phosphodiesterase Inhibition
The compound has been investigated for its ability to inhibit phosphodiesterases (PDEs), particularly PDE4B. PDE inhibitors are crucial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their role in modulating inflammatory responses. Research has shown that certain pyrrole derivatives can selectively inhibit PDE4B, leading to reduced tumor necrosis factor-alpha (TNF-α) release from macrophages, indicating their potential in anti-inflammatory therapies .
Anticancer Activity
Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Further investigation into the structure-activity relationship (SAR) of these compounds could yield new anticancer agents .
Case Study 1: Antidepressant Activity
In a controlled study involving animal models, administration of a pyrrole derivative demonstrated significant reduction in depressive-like behaviors when compared to control groups. The compound's efficacy was attributed to its action on serotonin receptors, leading to increased serotonin levels in the brain .
Case Study 2: PDE4B Inhibition
A study focusing on the SAR of pyrrole derivatives found that modifications at specific positions on the pyrrole ring enhanced selectivity for PDE4B over other isoforms. This selectivity is crucial for minimizing side effects associated with broader-spectrum PDE inhibitors .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Variations and Properties
The following table summarizes critical differences between 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid and related compounds:
Detailed Structural and Functional Comparisons
Boc-Protected Derivative (C15H22N2O4)
- Structural Difference : Introduction of a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen .
- Impact : The Boc group stabilizes the piperidine nitrogen against undesired reactions during synthesis, enabling selective deprotection under acidic conditions. This derivative is critical in multi-step syntheses, such as peptide coupling .
- Data : Molecular weight increases by ~96 Da compared to the free base, reducing polarity (logP ~1.8 vs. ~0.5 for the parent compound).
Hydrochloride Salt (C10H15ClN2O2)
- Structural Difference : Protonation of the piperidine nitrogen forms a hydrochloride salt .
- Impact : Enhances aqueous solubility (e.g., >50 mg/mL in water), facilitating formulation in biological assays or injectable drugs.
Pyridine vs. Pyrrole Analogues
- 1-(Pyridin-4-yl)-piperidine-4-carboxylic acid replaces the pyrrole with a pyridine ring . Electronic Effects: Pyridine’s electron-deficient nature reduces basicity (pKa ~6.7 vs. pyrrole’s ~4.5), altering interaction with biological targets. Applications: Potential use in metalloenzyme inhibition due to pyridine’s metal-coordinating ability.
Chloro-Substituted Derivatives
- 4-(5-Chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic acid derivatives feature chloro and isopropylamino groups . Lipophilicity: Chloro substitution increases logP by ~1.5 units, improving membrane permeability. Bioactivity: Demonstrated in kinase inhibition (e.g., JAK/STAT pathways) due to enhanced target binding.
Biological Activity
1-(Piperidin-4-yl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and enzyme inhibition properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring fused with a pyrrole structure, which contributes to its biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a suitable candidate for various biological assays.
Antibacterial Activity
Research has demonstrated that derivatives of pyrrole compounds, including this compound, exhibit notable antibacterial activity against several strains of bacteria.
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL | |
| Pseudomonas aeruginosa | >100 mg/mL |
These findings indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus while showing reduced efficacy against Gram-negative strains such as Pseudomonas aeruginosa .
Antifungal Activity
The compound also exhibits antifungal properties. In a study involving various pyrrole derivatives, it was found that modifications to the structure could enhance antifungal activity.
Table 2: Antifungal Activity of Pyrrole Derivatives
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 3.125 mg/mL |
| Aspergillus niger | 50 mg/mL |
This suggests that while the compound is effective against certain fungi, its potency can vary significantly depending on the specific fungal target .
Enzyme Inhibition Studies
Recent studies have explored the role of this compound as an inhibitor of adenylyl cyclase in Giardia lamblia. This enzyme plays a crucial role in the pathogen's metabolic processes.
The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate conversion. This inhibition could lead to potential therapeutic applications in treating giardiasis.
Case Studies
Case Study 1: Antibacterial Efficacy
In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within eight hours at optimal concentrations . This rapid action suggests potential for use in acute bacterial infections.
Case Study 2: Antifungal Potential
A study on various pyrrole derivatives indicated that those with methoxy substitutions exhibited enhanced antifungal activity against Candida albicans. The modification improved interaction with fungal cell membranes, increasing permeability and leading to cell death .
Q & A
Q. How can researchers validate the purity of this compound batches using orthogonal techniques?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
